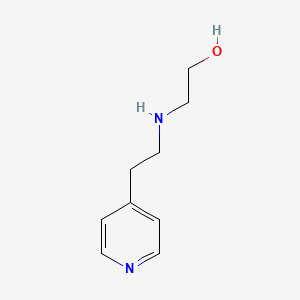

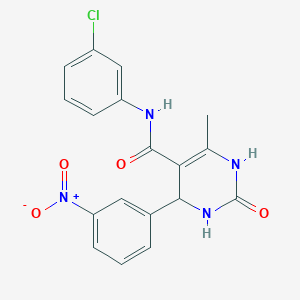

N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pyridine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pyridine-4-carboxamide, also known as QS11, is a small molecule that has garnered attention in scientific research due to its potential therapeutic applications. QS11 has been shown to have anticancer properties and may be useful in the development of new cancer treatments.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Research into quinazolinone derivatives and related compounds often focuses on their synthesis and chemical properties, including reactivity and potential as intermediates in the creation of more complex molecules. For instance, the synthesis of thieno[2,3-b]pyridines and related compounds has been explored for their potential applications in medicinal chemistry and materials science. These syntheses often involve innovative methods to introduce functional groups or to construct the core heterocyclic structure, which could be relevant for synthesizing N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pyridine-4-carboxamide derivatives (Abdelriheem, Ahmad, & Abdelhamid, 2015).

Biological Activities

Quinazolinone derivatives have demonstrated a range of biological activities, including antiproliferative, anti-inflammatory, and antiviral properties. For example, certain quinazolin-4-one derivatives show promising antiproliferative activities against human cancer cell lines, indicating potential applications in cancer research (Pirol et al., 2014). Similarly, the anti-inflammatory activities of newer quinazolin-4-one derivatives have been investigated, suggesting their use in developing anti-inflammatory agents (Kumar & Rajput, 2009).

Potential Therapeutic Applications

The exploration of novel quinazolinone derivatives for therapeutic applications is a key area of research. These compounds have been studied for their potential to act as inhibitors of various biological targets, suggesting applications in the treatment of diseases such as cancer and viral infections. The design and synthesis of thiopyrimidine-glucuronide compounds with promising biological activities offer insights into the therapeutic potential of quinazolinone derivatives (Wanare, 2022).

Advanced Materials and Chemical Sensors

Some research has also explored the application of quinazolinone derivatives in the development of advanced materials and chemical sensors. The synthesis of novel heterocyclic compounds incorporating selenium, for example, demonstrates the potential of these compounds in dyeing polyester fibers and their use in creating biological active fabrics (Khalifa et al., 2015).

Wirkmechanismus

Target of Action

Quinazolinone derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities .

Mode of Action

It’s known that quinazolinone derivatives interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Quinazolinone derivatives are known to affect a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Quinazolinone derivatives have been reported to exhibit a wide range of biological activities .

Eigenschaften

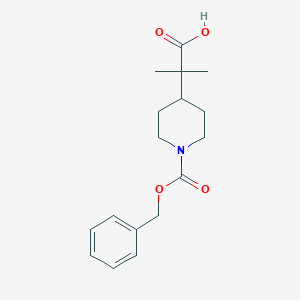

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pyridine-4-carboxamide involves the condensation of 2-aminopyridine with 2-cyano-3-(methylthio)acrylic acid to form 2-(4-cyano-2-methylthiopyrimidin-5-yl)acrylic acid. This intermediate is then reacted with ammonium carbonate to form 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acrylic acid, which is subsequently converted to the final product through reaction with 4-aminobenzamide.", "Starting Materials": [ "2-aminopyridine", "2-cyano-3-(methylthio)acrylic acid", "ammonium carbonate", "4-aminobenzamide" ], "Reaction": [ "2-aminopyridine is reacted with 2-cyano-3-(methylthio)acrylic acid in the presence of a suitable condensing agent to form 2-(4-cyano-2-methylthiopyrimidin-5-yl)acrylic acid.", "2-(4-cyano-2-methylthiopyrimidin-5-yl)acrylic acid is then reacted with ammonium carbonate in a suitable solvent to form 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acrylic acid.", "Finally, 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acrylic acid is reacted with 4-aminobenzamide in the presence of a suitable coupling agent to form N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pyridine-4-carboxamide." ] } | |

CAS-Nummer |

422275-81-8 |

Molekularformel |

C14H10N4O2S |

Molekulargewicht |

298.32 |

IUPAC-Name |

N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pyridine-4-carboxamide |

InChI |

InChI=1S/C14H10N4O2S/c19-12(9-5-7-15-8-6-9)17-18-13(20)10-3-1-2-4-11(10)16-14(18)21/h1-8H,(H,16,21)(H,17,19) |

InChI-Schlüssel |

HKUHQGWFXGGDMR-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)NC(=O)C3=CC=NC=C3 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-(2-Cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]propanedinitrile](/img/structure/B2604848.png)

![6-Cyclopropyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2604849.png)

![N-[[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2604853.png)

![2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2604854.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide](/img/structure/B2604856.png)

![Benzo[d][1,3]dioxol-5-yl(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2604857.png)

![N-(4-fluorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2604858.png)

![(E)-2-(methylsulfonyl)-3-(4-{2-[4-(trifluoromethyl)piperidino]acetyl}-1H-pyrrol-2-yl)-2-propenenitrile](/img/structure/B2604863.png)